N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is notable for its complex structure, which includes a cyano group, a tosyl group, and a cyclopenta[b]thiophene moiety. These structural features make it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide typically involves multiple steps:
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Formation of the Cyclopenta[b]thiophene Core: : This step often starts with the cyclization of a suitable precursor, such as a 1,3-diketone, in the presence of sulfur and a base. The reaction conditions usually involve heating the mixture to promote cyclization and thiophene ring formation.
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Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction. A common method involves the reaction of the cyclopenta[b]thiophene derivative with a cyanating agent like sodium cyanide or potassium cyanide under basic conditions.
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Attachment of the Tosyl Group: : The tosyl group is typically introduced through a sulfonylation reaction. This involves reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
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Formation of the Butanamide Moiety: : The final step involves the amidation reaction, where the intermediate compound is reacted with a suitable amine, such as butylamine, under conditions that promote amide bond formation. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-7-9-14(10-8-13)26(23,24)11-3-6-18(22)21-19-16(12-20)15-4-2-5-17(15)25-19/h7-10H,2-6,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLVFKFKBCYMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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